![molecular formula C36H70O4S B087046 Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate CAS No. 13103-52-1](/img/structure/B87046.png)

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate

Übersicht

Beschreibung

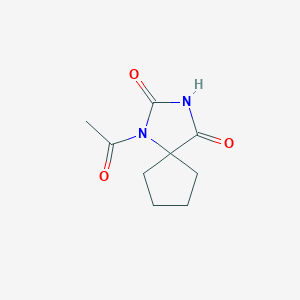

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate, also known as Lauryl stearyl 3,3’-thiodipropionate, is a heterocyclic organic compound . It has a molecular weight of 599 and a molecular formula of C36H70O4S . The compound is used in scientific research and has diverse applications in areas like materials science, pharmaceuticals, and biotechnology due to its unique properties.

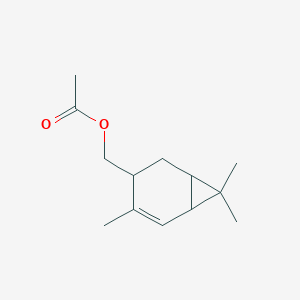

Molecular Structure Analysis

The molecular structure of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate consists of a long-chain structure . The IUPAC name for this compound is Dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate . The compound has a complexity of 540 and a topological polar surface area of 77.9 Ų .Physical And Chemical Properties Analysis

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate has a boiling point of 645.0±40.0 °C and a density of 0.930±0.06 g/cm3 . It has a covalently-bonded unit count of 1 and a rotatable bond count of 36 . The compound has a hydrogen bond acceptor count of 5 .Wissenschaftliche Forschungsanwendungen

1. Polymer Stabilization

Lauryl stearyl 3,3’-thiodipropionate is widely used as a stabilizer in the polymer industry. It helps prevent the degradation of polymers when exposed to heat, oxygen, and UV radiation. This compound acts as a secondary antioxidant, decomposing peroxides formed during the polymerization process, thus extending the life of the final product .

2. Cosmetics and Personal Care

In the cosmetics industry, this compound serves as an antioxidant to protect the integrity of products from oxidation. It is particularly useful in formulations that contain oils and fats, which are prone to rancidity, thereby maintaining the product’s quality and shelf-life .

3. Food Packaging

Lauryl stearyl 3,3’-thiodipropionate can be incorporated into the materials used for food packaging. It helps in preserving the freshness of food by preventing the oxidation of fats and oils in packaged food products. This application is critical in extending the shelf life of food items and maintaining their taste and nutritional value .

4. Pharmaceuticals

In pharmaceuticals, this compound is utilized to protect active ingredients in medication from oxidation, which can lead to reduced efficacy or spoilage. Its antioxidant properties ensure the stability and longevity of pharmaceutical products .

5. Industrial Lubricants

As an additive in industrial lubricants, Lauryl stearyl 3,3’-thiodipropionate enhances the oxidative stability of the base oils, which is essential for the lubricant’s performance, especially in high-temperature environments. This application is crucial for the reliability and efficiency of machinery and engines .

6. Research and Development

In scientific research, this compound is studied for its potential applications in new materials and technologies. Its antioxidant properties are of particular interest in the development of advanced materials that require stability under stress and exposure to various environmental factors .

Safety And Hazards

The safety data sheet (SDS) for Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate indicates that it may be harmful to aquatic life with long-lasting effects . Precautionary measures suggest avoiding release to the environment and disposing of contents/container in accordance with local regulations .

Zukünftige Richtungen

The future directions of Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate could involve further exploration of its applications in materials science, pharmaceuticals, and biotechnology. As a polymer monomer, its potential to improve the toughness of polymer materials could be particularly valuable .

Eigenschaften

IUPAC Name |

dodecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O4S/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-32-40-36(38)30-34-41-33-29-35(37)39-31-27-25-23-21-14-12-10-8-6-4-2/h3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZCFXQTVDJDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065353 | |

| Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate | |

CAS RN |

13103-52-1 | |

| Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13103-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl stearyl 3,3'-thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013103521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-[[3-(dodecyloxy)-3-oxopropyl]thio]-, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl 3-((3-(dodecyloxy)-3-oxopropyl)thio)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lauryl stearyl thiodipropionate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J76U97K5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)